molecular formula C19H26N8O2S B2584873 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide CAS No. 886961-15-5

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide

Cat. No.: B2584873
CAS No.: 886961-15-5
M. Wt: 430.53
InChI Key: JVLPCCVWFLKGNS-UHFFFAOYSA-N
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Description

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide is a triazine-based compound featuring a hydrazinecarbothioamide backbone substituted with morpholine and p-tolyl groups. Its synthesis typically involves multistep nucleophilic substitutions starting from cyanuric chloride, followed by sequential replacements of chlorine atoms with morpholine and hydrazinecarbothioamide derivatives . The compound has been explored for its biological activities, including cytotoxicity and kinase inhibition, though its efficacy varies depending on structural modifications and target pathways .

Properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O2S/c1-14-2-4-15(5-3-14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLPCCVWFLKGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.

    Substitution Reaction: The triazine core is then subjected to a substitution reaction with p-tolylhydrazinecarbothioamide. This step requires the presence of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Below is a comparative analysis of key analogues:

Compound Name Structural Features Biological Activity Key Findings Reference
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide Morpholine at C4 and C6; p-tolyl hydrazinecarbothioamide at C2 Cytotoxicity, kinase inhibition Moderate cytotoxicity (IC₅₀ ~10–20 µM in cancer cell lines); weaker PI3Kα inhibition compared to GDC-0941 .
4-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-2,6-dimethoxyphenol (BMCL-200908069-1) Phenolic hydrazone substituent Cytotoxicity Less active than thiopyrano-pyrimidine derivatives (e.g., compound I in ) .
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 22–28) Amino acid substitutions at C2 MAO-A inhibition Compound 25 showed MAO-A inhibition (IC₅₀ = 0.12 µM), comparable to clorgyline .
Cu(II) complexes with DMAT/DMOHT ligands Cu(II) coordination to triazine-hydrazinecarbothioamide ligands Anticancer, antioxidant Complex 1 exhibited IC₅₀ = 5.94 µM against A-549 lung cancer cells, surpassing cisplatin .
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Pyridinylmethylene substituent Anticancer IC₅₀ = 0.8 µM against MCF-7 cells, outperforming doxorubicin .

Key Structural–Activity Relationships (SARs)

Replacement with piperidine (e.g., 4,6-dipiperidino derivatives) reduces MAO-A inhibition activity compared to morpholine analogues .

Hydrazinecarbothioamide Modifications: The p-tolyl group in 2-(4,6-dimorpholino-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide provides moderate lipophilicity but limits cellular uptake compared to pyridinylmethylene derivatives (e.g., compound 6 in ) . Coordination with metal ions (e.g., Cu(II)) significantly enhances cytotoxicity, likely due to improved DNA interaction and redox activity .

Backbone Optimization: Thiopyrano-pyrimidine hybrids (e.g., compound I in ) outperform triazine-based hydrazinecarbothioamides in cytotoxicity, emphasizing the role of fused heterocyclic systems .

Pharmacological Limitations and Opportunities

  • PI3Kα Inhibition: Despite structural similarities to GDC-0941, 2-(4,6-dimorpholino-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide shows weak kinase inhibition, suggesting the need for alternative substituents (e.g., sulfonamide or indazole groups) .
  • Selectivity : MAO-A inhibitory derivatives (e.g., compound 25) lack selectivity over MAO-B, limiting therapeutic utility .
  • Metal Complexation : Cu(II) and other metal complexes demonstrate enhanced anticancer activity but require toxicity profiling for clinical translation .

Biological Activity

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This compound is part of a broader class of 4,6-dimorpholino-1,3,5-triazine derivatives that have been studied for their biological activities, particularly their role as dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Chemical Structure and Properties

The chemical structure of this compound features a triazine core with morpholine substituents and a hydrazinecarbothioamide moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets involved in cellular signaling pathways.

The primary mechanism of action for this compound involves the inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit their proliferation.

Anticancer Activity

Research has demonstrated that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant anticancer activity. A study highlighted that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:

CompoundCell LineIC50 (µM)
This compoundA5490.20 ± 0.05
This compoundMCF-71.25 ± 0.11
This compoundHeLa1.03 ± 0.24

These findings indicate that this compound can effectively inhibit tumor growth through multiple mechanisms including cell cycle arrest and apoptosis induction.

Case Studies

In a preclinical study involving xenograft models, compounds structurally related to this compound demonstrated significant tumor growth inhibition compared to control groups. The study utilized various dosing regimens to assess the pharmacokinetics and therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with the ability to cross the blood-brain barrier. Studies show that it maintains effective plasma concentrations conducive to therapeutic action without significant off-target effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinecarbothioamide derivatives are typically prepared by reacting 4,6-dimorpholino-1,3,5-triazine-2-yl chloride with N-(p-tolyl)hydrazinecarbothioamide in ethanol under reflux (60–80°C) for 12–24 hours, using anhydrous potassium carbonate as a base. Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature control to avoid side reactions, and stoichiometric ratios (1:1.2 molar ratio of triazine to hydrazine derivative) .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using IR (C=S stretch at ~1,200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, morpholino protons at δ 3.6–4.0 ppm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s antiproliferative activity?

  • Methodology : Use standardized protocols such as MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa, or A549). Prepare serial dilutions (1 nM–100 μM) in DMSO, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity. Include positive controls (e.g., doxorubicin) and triplicate wells for statistical validation. IC₅₀ values should be calculated using nonlinear regression analysis (GraphPad Prism) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Guidelines : Refer to GHS hazard classifications (e.g., H302 for oral toxicity, H315/H319 for skin/eye irritation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict this compound’s interaction with PI3K/mTOR pathways?

  • Methodology : Dock the compound into PI3Kγ (PDB: 4AUK) or mTOR (PDB: 4JSV) active sites using AutoDock Vina. Prepare the ligand by minimizing energy (AMBER force field) and protonating at physiological pH. Analyze binding poses for hydrogen bonds with key residues (e.g., Val882 in mTOR) and hydrophobic interactions with morpholino groups. Validate predictions with kinase inhibition assays (IC₅₀ comparison) .

Q. What are the stability profiles of this compound under physiological conditions, and how can degradation products be characterized?

  • Methodology : Incubate the compound in rat plasma or simulated gastric fluid (pH 1.2–6.8) at 37°C for 24 hours. Monitor degradation via LC-MS/MS. Major degradation pathways include morpholine ring oxidation (yielding N-oxide derivatives) and triazine hydrolysis. Identify products using HRMS and ¹H NMR, comparing fragmentation patterns to synthetic standards .

Q. How do structural modifications (e.g., replacing morpholino with piperidine) affect its MAO-A/MAO-B inhibitory selectivity?

  • Methodology : Synthesize analogs by substituting morpholino groups with piperidine or other amines. Test inhibitory activity using recombinant human MAO-A/MAO-B enzymes and kynuramine as a substrate. Calculate selectivity ratios (MAO-A IC₅₀/MAO-B IC₅₀) and correlate with molecular descriptors (e.g., LogP, polar surface area) via QSAR modeling. Confirm binding modes with X-ray crystallography if available .

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